Cyclohexanemethyl isothiocyanate
Overview
Description
Cyclohexanemethyl isothiocyanate is an organic compound with the molecular formula C₈H₁₃NS and a molecular weight of 155.261 g/mol . It is characterized by the presence of an isothiocyanate functional group (−N=C=S) attached to a cyclohexane ring via a methylene bridge. This compound is known for its diverse applications in synthetic chemistry and biological research.
Mechanism of Action
Target of Action
Cyclohexylmethyl isothiocyanate primarily targets the plasma membrane (PM) H±ATPase in stomatal guard cells . This ATPase is a key player in the opening and closing of stomatal pores, which regulate gas exchange between leaves and the atmosphere .
Mode of Action
Upon light stimulation, the PM H±ATPase is phosphorylated and activated, driving the opening of stomatal pores . Cyclohexylmethyl isothiocyanate acts as an inhibitor of this process, suppressing the phosphorylation of PM H±ATPase . This results in the inhibition of stomatal opening .
Biochemical Pathways
The compound affects the biochemical pathway that regulates stomatal opening. This pathway begins with the perception of light by blue light receptor kinases, phototropins. The signal is then transmitted to several kinases and a phosphatase, leading to the upregulation of PM H±ATPase activity through phosphorylation . By inhibiting this process, cyclohexylmethyl isothiocyanate disrupts the normal functioning of this pathway .
Pharmacokinetics
Isothiocyanates are generally known for their high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This suggests that the compound may interact strongly with biological molecules, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of cyclohexylmethyl isothiocyanate’s action is the inhibition of stomatal opening . This can confer drought tolerance on plants by reducing water loss through transpiration . In addition, isothiocyanates have been studied for their chemoprotective effects in various animal models of experimental carcinogenesis .
Action Environment
Environmental factors can influence the action of cyclohexylmethyl isothiocyanate. For instance, light conditions can affect the compound’s efficacy, as light stimulation is a key trigger for the activation of PM H±ATPase . Additionally, the compound should be kept away from open flames, hot surfaces, and sources of ignition, and precautionary measures should be taken against static discharge .
Biochemical Analysis
Biochemical Properties
Cyclohexanemethyl isothiocyanate plays a significant role in biochemical reactions due to its high reactivity with sulfur-centered nucleophiles, such as protein cysteine residues . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . This compound also modulates the activity of antioxidant response proteins, tumor suppressor proteins, and cell cycle regulators . These interactions often result in the inhibition of enzyme activity or the induction of protective cellular responses.
Cellular Effects
This compound exerts multiple effects on different cell types and cellular processes. It has been shown to induce oxidative stress, which can lead to cell cycle arrest and apoptosis in cancer cells . This compound also influences cell signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins . Additionally, this compound affects gene expression by modulating the activity of transcription factors and epigenetic regulators . These cellular effects contribute to its potential as a chemopreventive and chemotherapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound binds to cysteine residues in proteins, leading to the formation of thiourea linkages . This binding can result in the inhibition of enzyme activity or the activation of signaling pathways that promote cell survival and stress responses . This compound also induces changes in gene expression by modulating the activity of transcription factors, such as Nrf2 and nuclear factor kappa B (NF-κB) . These molecular interactions contribute to its diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to moisture and should be stored at low temperatures to maintain its stability . Long-term exposure to this compound can lead to sustained changes in cellular function, including prolonged activation of stress response pathways and alterations in gene expression . In vitro and in vivo studies have shown that the effects of this compound can persist even after its removal, indicating its potential for long-lasting biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can promote beneficial effects, such as the induction of antioxidant enzymes and the inhibition of tumor growth . At high doses, this compound can cause toxic effects, including oxidative stress, inflammation, and cell death . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the mercapturic acid pathway. This pathway involves the conjugation of this compound with glutathione, followed by enzymatic degradation and N-acetylation . The resulting metabolites are excreted in urine and bile, indicating the compound’s efficient clearance from the body . This compound also interacts with enzymes involved in phase II detoxification, such as glutathione S-transferases, which facilitate its metabolism and excretion .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. This compound can diffuse across cell membranes due to its lipophilic nature . Once inside the cell, this compound can bind to transport proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is preferentially localized in the mitochondria, where it can induce oxidative stress and modulate mitochondrial function . This compound can also be found in the cytoplasm and nucleus, where it interacts with various proteins and influences cellular processes . The localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanemethyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS₂) to form dithiocarbamate salts, which are then decomposed using tosyl chloride to yield the isothiocyanate . Another method includes the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods: Industrial production of isothiocyanates often involves the use of phosgene (COCl₂) to convert primary amines into isothiocyanates. This process requires stringent safety measures due to the hazardous nature of phosgene . Alternatively, electrochemical methods have been developed to produce isothiocyanates from amines and carbon disulfide without using toxic reagents .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanemethyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation and Reduction: Can be oxidized to form sulfonyl derivatives or reduced to form amines.
Addition Reactions: Reacts with alkenes and alkynes to form addition products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and other peroxides.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and other hydrides.
Major Products:
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Scientific Research Applications
Cyclohexanemethyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds, including heterocycles and polymers.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of agrochemicals and as a reagent in biochemical assays.
Comparison with Similar Compounds
Cyclohexanemethyl isothiocyanate can be compared with other isothiocyanates such as:
Phenyl isothiocyanate: Known for its use in peptide sequencing (Edman degradation).
Sulforaphane: Found in cruciferous vegetables and known for its anticancer properties.
Allyl isothiocyanate: Found in mustard oil and known for its antimicrobial properties.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other isothiocyanates .
Properties
IUPAC Name |
isothiocyanatomethylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c10-7-9-6-8-4-2-1-3-5-8/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBJNWIQNLZNPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200405 | |
Record name | Cyclohexanemethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52395-66-1 | |
Record name | Cyclohexanemethyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052395661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 52395-66-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanemethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (isothiocyanatomethyl)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Cyclohexanemethyl isothiocyanate in the context of the research paper?
A1: The research paper focuses on N-(3-triethoxysilylpropyl)-4-(isothiocyanatomethyl)-cyclohexane-1-carboxamide (TPICC), a heterobifunctional reagent designed for immobilizing biomolecules on glass surfaces. While This compound itself is not directly discussed, it represents a key structural component of TPICC. The isothiocyanate group (-N=C=S) within TPICC, potentially derived from This compound, plays a crucial role. This group reacts with amine groups (-NH2) present in biomolecules, forming stable thiourea bonds. This reaction enables the anchoring of biomolecules to the glass surface, which has been modified with TPICC. []
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